Dibutoxydichlorostannane

Description

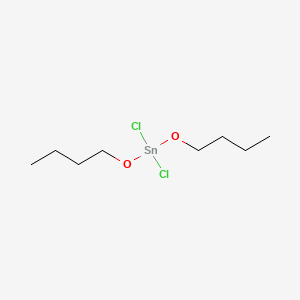

Dibutoxydichlorostannane (chemical formula: SnCl₂(OBu)₂, where "Bu" denotes a butyl group) is an organotin compound characterized by two chlorine atoms and two butoxy groups bonded to a central tin atom. This compound belongs to the class of tetraorganotin dichlorides, which are widely studied for their catalytic properties, stability, and applications in polymer chemistry. The butoxy groups impart distinct electronic and steric effects, influencing reactivity and solubility compared to alkyl-substituted analogs.

Properties

CAS No. |

66499-05-6 |

|---|---|

Molecular Formula |

C8H18Cl2O2Sn |

Molecular Weight |

335.84 g/mol |

IUPAC Name |

dibutoxy(dichloro)stannane |

InChI |

InChI=1S/2C4H9O.2ClH.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

LGXWTBCZNQFBEL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCO[Sn](OCCCC)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutoxydichlorostannane can be synthesized through the reaction of tin tetrachloride with butanol. The reaction typically occurs under reflux conditions, where tin tetrachloride is added to butanol in the presence of a suitable solvent. The reaction proceeds as follows:

SnCl4+2C4H9OH→C8H18Cl2O2Sn+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the distillation of the product to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dibutoxydichlorostannane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutoxytin oxide.

Reduction: It can be reduced to form dibutoxytin hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium alkoxides or amines are commonly used.

Major Products Formed

Oxidation: Dibutoxytin oxide.

Reduction: Dibutoxytin hydride.

Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Dibutoxydichlorostannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activity and effects on living organisms.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dibutoxydichlorostannane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by binding to the active sites of enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Dibutyltin Dichloride (SnCl₂(Bu)₂)

Dibutyltin dichloride (DBTD), a closely related compound, substitutes butyl groups for butoxy ligands. Key differences include:

- Electronic Effects : Butoxy groups are electron-withdrawing, enhancing the Lewis acidity of the tin center compared to the electron-donating butyl groups in DBTD. This difference impacts catalytic efficiency in reactions like esterification or transesterification .

- Hydrolytic Stability : The Sn–O bonds in dibutoxydichlorostannane are more prone to hydrolysis than the Sn–C bonds in DBTD, leading to faster degradation in aqueous environments.

- Applications : DBTD is extensively used as a catalyst in polyurethane foam production and PVC stabilization, whereas this compound may find niche roles in specialty polymer synthesis or as a precursor for tin oxide materials.

Di-n-Butyltin Oxide (SnO(Bu)₂)

The absence of chlorine atoms reduces its reactivity toward nucleophiles but enhances thermal stability.

Comparison with Silicon-Based Dichlorides

Dimethyl Dichlorosilane (SiCl₂(CH₃)₂)

Dimethyl dichlorosilane, a silicon analog, exhibits markedly different behavior:

- Reactivity: Si–Cl bonds hydrolyze rapidly to form silanols, whereas tin analogs hydrolyze more slowly, retaining structural integrity in mild conditions .

- Applications : Silicon dichlorides are precursors to silicones, while tin dichlorides are utilized in catalysis and material science.

Diethyldichlorosilane (SiCl₂(C₂H₅)₂)

Comparative Data Table

Biological Activity

Dibutoxydichlorostannane (DBDCS) is an organotin compound that has gained attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 303.24 g/mol. The compound features two butoxy groups and two chlorine atoms attached to a tin atom, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Organotin compounds are known to disrupt cellular functions by:

- Modulating enzyme activities : DBDCS can inhibit specific enzymes involved in cellular metabolism, leading to altered cellular homeostasis.

- Inducing oxidative stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- Interacting with signaling pathways : DBDCS has been shown to affect pathways related to cell proliferation and differentiation.

Antimicrobial Properties

DBDCS has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through various mechanisms:

- Cell cycle arrest : DBDCS has been shown to induce cell cycle arrest in cancer cell lines, preventing proliferation.

- Apoptosis induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

A study conducted on human breast cancer cells revealed that DBDCS reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure.

Case Study 1: Evaluation of Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that DBDCS had a potent inhibitory effect, suggesting its potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Assessment of Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed using MCF-7 breast cancer cells treated with varying concentrations of DBDCS. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.